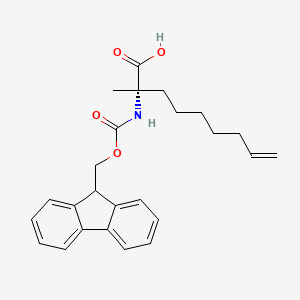

(S)-Ácido 2-((((9H-Fluoren-9-il)metoxil)carbonil)amino)-2-metilnon-8-enoico

Descripción general

Descripción

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. This compound is significant in the field of organic chemistry due to its role in the synthesis of complex peptides and proteins.

Aplicaciones Científicas De Investigación

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid has several scientific research applications:

Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block in solid-phase peptide synthesis.

Biology: The compound is used to study protein-protein interactions and enzyme-substrate interactions.

Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

Industry: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.

Mecanismo De Acción

Target of Action

The compound, also known as (S)-N-Fmoc-2-(6’-heptenyl)alanine, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids that are being linked together to form peptides.

Mode of Action

The compound acts as a protective group for the amino acids during peptide synthesis . The Fluoren-9-ylmethoxy carbonyl (Fmoc) group in the compound protects the amino group of the amino acid, preventing it from reacting prematurely. Once the desired peptide bond is formed, the Fmoc group can be removed, allowing the next amino acid to be added to the chain .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. It enables the formation of peptide bonds without unwanted side reactions, ensuring the correct sequence and structure of the synthesized peptide .

Pharmacokinetics

It’s worth noting that the compound is stable at room temperature, with a long shelf-life .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with the correct sequence and structure. These peptides can then be used in various biological and medical applications .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH. It has been noted that the compound is stable at room temperature and during aqueous washing operations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Formation of the Non-8-enoic Acid Moiety: The non-8-enoic acid moiety is introduced through a series of reactions, including alkylation and oxidation.

Coupling Reaction: The protected amino acid is then coupled with the non-8-enoic acid moiety using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In industrial settings, the production of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid is scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient production of large quantities of the compound.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the double bonds in the non-8-enoic acid moiety.

Substitution: The Fmoc group can be removed through a substitution reaction using a base such as piperidine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: The Fmoc group is typically removed using piperidine in a solvent such as dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include modified amino acids and peptides with various functional groups, which can be further used in peptide synthesis and other applications.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhexanoic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpentanoic acid

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid is unique due to its specific structure, which includes a non-8-enoic acid moiety. This structure allows for the introduction of additional functional groups and modifications, making it a versatile building block in peptide synthesis. The presence of the Fmoc group also provides stability and selectivity during chemical reactions, which is essential for the synthesis of complex peptides and proteins.

Actividad Biológica

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid, commonly referred to as Fmoc-amino acid derivative, is a synthetic compound notable for its complex structure and potential applications in medicinal chemistry and peptide synthesis. This article explores its biological activity, synthesis, and implications for research.

The compound has the molecular formula and a molecular weight of approximately 407.50 g/mol. It features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the non-8-enoic acid moiety contributes to its unique properties, making it a valuable intermediate in organic synthesis.

Biological Activity Overview

While specific biological activity data for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid is limited, compounds with similar structures often exhibit significant biological properties. Fluorenylmethoxycarbonyl derivatives are utilized in drug development due to their ability to modulate biochemical pathways. The non-8-enoic acid moiety may suggest potential anti-inflammatory or anti-cancer activities, although further research is necessary to elucidate these effects.

Potential Biological Activities

- Anti-inflammatory Activity : Similar compounds have shown potential in reducing inflammation by modulating cytokine production.

- Anticancer Properties : Structural analogs have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

- Peptide Synthesis : The Fmoc group allows for efficient peptide coupling reactions, making this compound crucial in the synthesis of bioactive peptides.

Synthesis Methods

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid typically involves several steps:

- Formation of the Fmoc group : Introduction of the fluorenylmethoxycarbonyl group onto the amino acid backbone.

- Coupling Reactions : Utilizing standard peptide coupling reagents to attach additional amino acids.

- Deprotection : Removal of the Fmoc group under mild basic conditions to yield free amino acids or peptides.

This multi-step process ensures high yield and purity, making it suitable for further applications in research and development.

Case Studies and Research Findings

Research on related compounds has provided insights into the biological activity of Fmoc derivatives:

Study 1: Anticancer Activity

A study involving fluorenylmethoxycarbonyl derivatives demonstrated their efficacy as inhibitors of histone deacetylases (HDACs), which play a critical role in cancer progression. The derivatives showed IC50 values ranging from 14 to 67 nM against specific HDAC isoforms, indicating significant potential as anticancer agents .

Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of structurally similar compounds, revealing their capacity to inhibit the expression of pro-inflammatory cytokines in vitro. These findings suggest that modifications to the non-8-enoic acid moiety could enhance these effects .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid | C₂₅H₂₉NO₄ | 407.50 g/mol | Anticancer |

| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid | C₂₂H₂₃NO₄ | 365.42 g/mol | Anti-inflammatory |

| (R)-2-(m-tolyl)(9H-fluoren-9-yloxycarbonyl)-amino-nonanoic acid | C₂₅H₂₉NO₄ | 407.50 g/mol | Peptide synthesis |

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylnon-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4/c1-3-4-5-6-11-16-25(2,23(27)28)26-24(29)30-17-22-20-14-9-7-12-18(20)19-13-8-10-15-21(19)22/h3,7-10,12-15,22H,1,4-6,11,16-17H2,2H3,(H,26,29)(H,27,28)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTJGDVRPQAMSC-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801148396 | |

| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-8-nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801148396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311933-83-1 | |

| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-8-nonenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311933-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-8-nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801148396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.